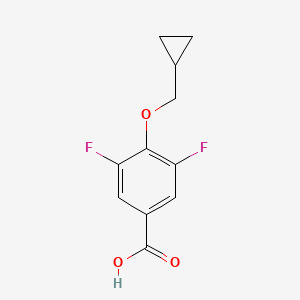

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVZZPBKPNWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number. This guide synthesizes the available information on its chemical identity and properties, while also addressing the current landscape of scientific literature regarding its synthesis, characterization, and potential applications. It is important to note that while this compound is commercially available, detailed public-domain literature on its specific synthesis, comprehensive analytical data, and biological activity is limited. This guide will, therefore, also draw upon established principles of organic chemistry and data from structurally related analogs to provide scientifically grounded insights for researchers working with this molecule.

Chemical Identity and Properties

The primary identifier for this compound is its CAS number.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1343436-42-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

Table 1: Core Identifiers for this compound.

The structure of this compound, characterized by a benzoic acid core with two fluorine atoms ortho to a cyclopropylmethoxy group, suggests its potential as a building block in the synthesis of more complex molecules. The presence of the difluoro substituents can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Synthesis and Characterization: A Proposed Approach

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule can be synthesized from 3,5-difluorophenol and cyclopropylmethyl bromide.

Caption: Proposed retrosynthetic pathway for this compound.

Hypothetical Step-by-Step Synthesis Protocol

-

Carboxylation and Esterification of 3,5-Difluorophenol: The synthesis would likely commence with the introduction of a carboxyl group to 3,5-difluorophenol, followed by esterification to protect the carboxylic acid.

-

Williamson Ether Synthesis: The resulting methyl 3,5-difluoro-4-hydroxybenzoate would then undergo a Williamson ether synthesis with cyclopropylmethyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF) to yield methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate.

-

Hydrolysis: The final step would involve the hydrolysis of the methyl ester under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) followed by acidification to afford the desired this compound.

Characterization

Upon successful synthesis, a full analytical characterization would be imperative to confirm the structure and purity of the compound. Standard techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the cyclopropyl, methoxy, and aromatic protons with their characteristic chemical shifts and coupling constants. ¹³C NMR would show the expected number of carbon signals. ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the two fluorine atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not publicly available, the structural motifs present in the molecule are found in compounds with known pharmacological activities. The difluorinated benzoic acid scaffold is a common feature in various therapeutic agents, where the fluorine atoms are often introduced to enhance metabolic stability and binding affinity.

The cyclopropylmethoxy group is also a recurring moiety in medicinal chemistry, often utilized to improve potency and pharmacokinetic properties. For instance, structurally related compounds have been investigated for their potential as anti-inflammatory agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety profiles of structurally similar fluorinated benzoic acids, it is prudent to handle this compound with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized.

Conclusion and Future Perspectives

This compound, identified by CAS number 1343436-42-9, represents a potentially valuable building block for medicinal chemistry and materials science. While detailed scientific literature on this specific compound is currently sparse, its structural features suggest avenues for future research, particularly in the development of novel therapeutic agents. The synthesis of this compound is achievable through established chemical methodologies, and its thorough characterization is a critical step for any future investigations into its biological activity. As research progresses, it is anticipated that the full potential of this and other similarly functionalized molecules will be elucidated, contributing to the advancement of drug discovery and development.

References

A comprehensive list of references is not available due to the limited public information on this specific compound. The information presented is based on established principles of organic chemistry and data from chemical suppliers. For researchers, it is recommended to consult chemical supplier databases for availability and any accompanying technical data.

Sources

Physicochemical properties of "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a difluorinated phenyl ring, a carboxylic acid group, and a cyclopropylmethoxy moiety, suggests its potential utility as a key building block or intermediate in medicinal chemistry and materials science. The fluorine atoms can significantly modulate electronic properties, lipophilicity, and metabolic stability, while the carboxylic acid group provides a handle for further synthetic modifications and influences solubility and binding interactions.

This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As direct experimental data for this specific molecule is not extensively published, we will focus on the authoritative, standardized methodologies for its characterization. This approach equips researchers and drug development professionals with the necessary framework to generate reliable data, ensuring a solid foundation for any subsequent research and development program. We will detail the causality behind experimental choices, grounding our protocols in established standards such as the OECD Guidelines for the Testing of Chemicals.

Compound Identification and Structure

A precise understanding of a compound's identity is the bedrock of all further investigation. The fundamental identifiers for this molecule are summarized below.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1343436-42-9 | [2] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| Canonical SMILES | C1CC1COC2=C(F)C=C(C=C2F)C(=O)O | N/A |

| Chemical Structure | (Structure generated based on IUPAC name) | N/A |

Core Physicochemical Properties: Theory and Experimental Protocols

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For drug candidates, properties such as solubility, acidity (pKa), and lipophilicity (LogP/LogD) govern absorption, distribution, metabolism, and excretion (ADME).

Below, we detail the standard operating procedures for determining these key parameters.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a crucial parameter, as it dictates the bioavailability of a potential drug and its suitability for formulation. A compound must be in solution to be absorbed and to exert its biological effect. For carboxylic acids, solubility is highly dependent on pH. The protonated (neutral) form is typically less soluble than the deprotonated (anionic) carboxylate form.

Experimental Protocol: pH-Dependent Qualitative Solubility Assessment

This protocol provides a foundational understanding of the compound's solubility profile.

-

Preparation: Prepare three sets of test tubes in triplicate.

-

Solvent Addition:

-

Compound Addition: Accurately weigh and add approximately 1-2 mg of this compound to each test tube.

-

Equilibration: Cap the tubes and vortex vigorously for 30 seconds. Place them on a rotator at room temperature for 1-2 hours to allow for equilibration.

-

Observation: Visually inspect each tube against a dark background for the presence of undissolved solid.

-

Interpretation:

-

Solubility in Water: Low solubility is expected for a molecule of this size and lipophilicity. As the carbon chain length of carboxylic acids increases, their water solubility tends to decrease.[4]

-

Solubility in NaHCO₃: Effervescence (CO₂ bubble formation) and dissolution indicate the compound is a sufficiently strong acid to be deprotonated by the weak base, bicarbonate.[5] This is a characteristic test for carboxylic acids.[5]

-

Solubility in NaOH: Complete dissolution is expected as the strong base will deprotonate the carboxylic acid to form the highly water-soluble sodium carboxylate salt.

-

Dissociation Constant (pKa)

Scientific Rationale: The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. It is a fundamental parameter that governs a molecule's charge state, and therefore its solubility, lipophilicity, and ability to interact with biological targets at a given physiological pH. The OECD provides standardized guidelines for its determination.[6][7]

Experimental Protocol: Potentiometric Titration (Adapted from OECD Guideline 112) [6]

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

-

System Preparation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low water solubility. Dilute with deionized water to a final volume of 25-50 mL. The final concentration of the organic co-solvent should be minimized.

-

Titration: Place the solution in a thermostatted vessel (25 °C) under a nitrogen atmosphere to exclude atmospheric CO₂. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). Specialized software can be used to calculate the pKa from the titration curve.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[8]

-

LogP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase.

-

LogD (Distribution Coefficient): Describes the partitioning of all forms of the molecule (neutral and ionized) at a specific pH. For an ionizable compound like a carboxylic acid, LogD is the more physiologically relevant parameter.[9]

The shake-flask method is considered the "gold standard" for LogP and LogD determination.[9][10]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ [11]

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix this buffer with n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated PBS (pH 7.4). A phase ratio of 1:1 is common.

-

Compound Addition: Spike a small volume of the compound's stock solution into the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Cap the vial securely and shake or rotate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve must be generated for accurate quantification.

-

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Melting Point

Scientific Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and crystal lattice strength.[12] A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0 °C), whereas impurities will depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination [13][14]

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[15]

-

Loading: Tap the open end of a capillary melting point tube into the powder to load a small amount of the sample.[13] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm.[15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 5-10 °C per minute) to find an approximate melting range.[13] This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[13] Insert a new sample. Heat rapidly until the temperature is about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]

-

Observation and Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T₁ - T₂. The procedure should be repeated at least once more to ensure reproducibility.[13]

Workflow Visualization

Diagrams help to clarify complex experimental sequences and decision-making processes. The following workflows are rendered using Graphviz.

Caption: General workflow for physicochemical profiling.

Caption: Experimental workflow for Shake-Flask LogD determination.

Conclusion

The systematic determination of physicochemical properties is a non-negotiable cornerstone of chemical research, particularly in the realm of drug discovery. For this compound, establishing robust and reproducible data for solubility, pKa, lipophilicity, and melting point is essential for predicting its behavior and guiding its future applications. The experimental protocols outlined in this guide, based on internationally recognized standards, provide the framework for generating high-quality, reliable data. This rigorous approach ensures that subsequent biological, formulation, and preclinical studies are built upon a solid and scientifically valid foundation.

References

-

Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

-

J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.

-

Cambridge MedChem Consulting. (n.d.). LogP/D.

-

Westlab Canada. (2023). Measuring the Melting Point.

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

protocols.io. (2024). LogP / LogD shake-flask method.

-

SSERC. (n.d.). Melting point determination.

-

Nichols, L. (2022). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts.

-

University of Toronto Scarborough. (n.d.). Melting point determination.

-

King-Pharm. (n.d.). This compound [1343436-42-9].

-

University of California, Davis. (n.d.). Carboxylic Acid Unknowns and Titration.

-

ChemSpider. (n.d.). This compound.

-

University of Crete. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.

-

ChemSupply. (n.d.). This compound.

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals.

-

The Chemistry Teacher. (2021). Solubility of Carboxylic Acids N5. YouTube.

-

University of Calgary. (2023). Solubility of Organic Compounds.

Sources

- 1. This compound - C11H10F2O3 | CSSB00011822610 [chem-space.com]

- 2. This compound [1343436-42-9] | King-Pharm [king-pharm.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. jk-sci.com [jk-sci.com]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures, computational studies, and established principles of medicinal chemistry to offer a comprehensive theoretical framework. We will explore the influence of the cyclopropylmethoxy and difluorobenzoic acid moieties on the molecule's overall geometry, its potential conformational isomers, and the energetic barriers to their interconversion. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the rational design of molecules incorporating these key structural features.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. For a drug molecule to effectively interact with its target receptor, it must adopt a specific, low-energy conformation that is complementary to the receptor's binding site. The inclusion of moieties like the cyclopropyl group and fluorine atoms in drug candidates is a strategic choice aimed at influencing molecular conformation, metabolic stability, and binding affinity.[1][2] The cyclopropyl group, with its rigid, three-membered ring, introduces conformational constraint, reducing the entropic penalty upon binding.[1] Fluorine substitution, a common strategy in medicinal chemistry, can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic fate, often by influencing its preferred conformation through steric and electronic effects.[3][4]

This guide focuses on the theoretical underpinnings of the structure of this compound, a molecule that combines these valuable structural motifs. Understanding its conformational landscape is paramount for predicting its behavior in a biological system and for the rational design of next-generation therapeutics.

Molecular Structure of this compound

The core of the molecule is a benzoic acid ring substituted with two fluorine atoms at the 3 and 5 positions and a cyclopropylmethoxy group at the 4 position.

The 3,5-Difluorobenzoic Acid Core

The benzene ring provides a rigid scaffold. The two fluorine atoms at the meta positions (3 and 5) relative to the carboxylic acid group are electron-withdrawing. This substitution pattern influences the acidity of the carboxylic acid and the electronic distribution within the aromatic ring.[5] Studies on 3,5-difluorobenzoic acid have shown that in its global minimum conformation, the molecule adopts a planar structure.[6] The presence of fluorine atoms generally increases the acidity of carboxylic acids due to their electron-withdrawing inductive effects.[4] In the solid state, 3,5-difluorobenzoic acid is known to form dimers stabilized by hydrogen bonds between the carboxyl groups.[7]

The 4-Cyclopropylmethoxy Substituent

The cyclopropylmethoxy group consists of a cyclopropane ring linked to the benzoic acid core via a methylene ether linkage (-O-CH₂-). This group introduces several key features:

-

Conformational Rigidity: The cyclopropyl ring is inherently rigid, limiting the number of accessible conformations for the attached side chain.[1]

-

Lipophilicity: The cyclopropyl group increases the lipophilicity of the molecule, which can be advantageous for membrane permeability.

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains.[1]

The methoxy group (-O-CH₂-) introduces a degree of flexibility through rotation around the C-O bonds. The lone pair electrons on the oxygen atom can also participate in resonance with the aromatic ring, influencing its electronic properties.[8]

Conformational Analysis: Key Rotational Degrees of Freedom

The overall conformation of this compound is determined by the rotation around several key single bonds. Understanding the energy barriers associated with these rotations is crucial for identifying the most stable conformers.

Rotation of the Carboxylic Acid Group

The rotation of the carboxylic acid group relative to the plane of the benzene ring is a primary determinant of conformation in benzoic acid derivatives. For many substituted benzoic acids, two main planar conformations are considered: a syn and an anti conformer, referring to the orientation of the carbonyl oxygen relative to the substituent at the ortho position. In the case of 3,5-difluorobenzoic acid, the global minimum is a planar structure.[6] The introduction of the 4-cyclopropylmethoxy group is not expected to introduce significant steric hindrance that would force the carboxylic acid group out of the plane of the ring.

Rotation of the Cyclopropylmethoxy Group

The flexibility of the cyclopropylmethoxy group arises from two main rotational axes:

-

Ar-O Bond: Rotation around the bond connecting the aromatic ring to the ether oxygen.

-

O-CH₂ Bond: Rotation around the bond between the ether oxygen and the methylene carbon.

The preferred orientation will be a balance between minimizing steric clashes with the adjacent fluorine atoms and maximizing favorable electronic interactions. Computational modeling is an essential tool for mapping the potential energy surface of these rotations and identifying the lowest energy conformers.

The interplay of these rotational degrees of freedom gives rise to a complex conformational landscape. The following diagram illustrates the key rotational bonds that define the molecule's conformation.

Figure 2: A typical computational workflow for conformational analysis.

Protocol:

-

Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed using a computationally inexpensive method like molecular mechanics to identify a broad range of possible low-energy structures.

-

Quantum Mechanical Optimization: The unique conformers identified in the previous step are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Vibrational Frequency Analysis: Frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

High-Level Energy Calculations: For a more accurate ranking of the conformer energies, single-point energy calculations can be performed using a higher level of theory (e.g., Møller-Plesset perturbation theory or coupled-cluster methods).

-

Data Analysis: The final output provides the relative energies of the stable conformers, their geometric parameters (bond lengths, angles, dihedral angles), and the energy barriers for their interconversion.

Experimental Validation

Experimental techniques are essential for validating the predictions from computational models.

-

X-ray Crystallography: If a single crystal of the compound can be grown, X-ray crystallography provides the definitive solid-state conformation. However, it's important to remember that the conformation in the solid state may be influenced by crystal packing forces and may not be the lowest energy conformation in solution or in the gas phase. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space proximities of protons, which can be used to infer the predominant conformation in solution. Coupling constants can also provide information about dihedral angles.

-

Microwave Spectroscopy: For volatile compounds, microwave spectroscopy in the gas phase can provide highly accurate rotational constants, which can be compared with calculated values for different conformers to identify the experimentally observed structures. [6]

Summary of Key Structural and Conformational Insights

The following table summarizes the expected structural features and their impact on the conformation of this compound, based on the analysis of its constituent parts.

| Molecular Fragment | Key Structural Feature | Expected Impact on Conformation and Properties |

| 3,5-Difluorobenzoic Acid | Two electron-withdrawing fluorine atoms | Increases acidity of the carboxylic acid; likely to favor a planar conformation of the benzoic acid core. [5][6] |

| Carboxylic Acid Group | Capable of hydrogen bonding | Can form dimers in the solid state; its orientation relative to the ring is a key conformational parameter. [7] |

| Cyclopropyl Group | Rigid three-membered ring | Introduces conformational constraint, reducing flexibility of the side chain. [1][2] |

| Methoxy Linkage | Flexible C-O single bonds | Allows for multiple rotational conformers of the side chain. |

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of steric and electronic effects arising from its constituent functional groups. While a definitive experimental characterization is pending, a robust theoretical framework can be established through computational modeling. The insights gained from such studies are invaluable for understanding the structure-activity relationships of this and related molecules, thereby guiding the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a clear path forward for a comprehensive investigation of this promising chemical scaffold.

References

-

PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 3,5-Difluorobenzoic acid. [Link]

- Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Journal of Molecular Spectroscopy.

- Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Journal of Molecular Spectroscopy.

- Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid.

- Google Patents. (2011). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

- El-Sayed, M. A., et al. (2025).

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Laky, D., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules.

- Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity.

- Google Patents. (2012). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

- Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules.

- O'Hagan, D., & Rzepa, H. S. (2006). Conformational analysis of 1,3-difluorinated alkanes. The Journal of Organic Chemistry.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

- BenchChem. (n.d.). Conformational analysis and rotational barriers of 2-Fluorobenzoic acid.

- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum.

- S. Naveen, et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure.

- Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?

- ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.

- ResearchGate. (2025). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

- CAS Common Chemistry. (n.d.). 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoic acid 97.

- ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. researchgate.net [researchgate.net]

- 8. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid (CAS No. 1343436-42-9) represents a class of fluorinated aromatic carboxylic acids with potential applications in medicinal chemistry, leveraging the unique electronic properties of fluorine to modulate physicochemical and pharmacokinetic profiles. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule, offering a predictive blueprint for its identification and characterization.

While direct experimental spectra for this compound are not widely available in the public domain, this document, grounded in the principles of spectroscopic theory and data from analogous structures, serves as a robust technical resource for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the predictions and the experimental protocols necessary for their acquisition.

Predicted ¹H NMR Spectroscopy: Probing the Proton Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would offer distinct signals corresponding to each unique proton environment.

Anticipated ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | - | 1H |

| Aromatic (Ar-H) | ~7.6 | Doublet | ~8-10 (⁴JH-F) | 2H |

| Methylene (-O-CH₂-) | ~4.0 | Doublet | ~7 (³JH-H) | 2H |

| Cyclopropyl Methine (-CH-) | ~1.3 | Multiplet | - | 1H |

| Cyclopropyl Methylene (-CH₂-) | ~0.6 | Multiplet | - | 2H |

| Cyclopropyl Methylene (-CH₂-) | ~0.4 | Multiplet | - | 2H |

Causality Behind Predicted Chemical Shifts and Multiplicities

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its propensity for hydrogen bonding, resulting in a characteristic downfield shift, often broad, around 13.0 ppm.[1] Its signal is typically a broad singlet as it readily exchanges with residual water in the solvent and does not couple with other protons.[2]

-

Aromatic Protons: The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a doublet due to coupling with the two adjacent fluorine atoms (a four-bond coupling, ⁴JH-F). The electron-withdrawing nature of the carboxylic acid group and the fluorine atoms will shift these protons downfield to approximately 7.6 ppm.

-

Cyclopropylmethoxy Group: The methylene protons of the ether linkage (-O-CH₂-) are adjacent to an oxygen atom, which deshields them, leading to a predicted shift around 4.0 ppm. They are coupled to the cyclopropyl methine proton, resulting in a doublet. The cyclopropyl protons reside in a shielded environment and will appear upfield, typically below 1.5 ppm, with complex multiplet patterns due to geminal and vicinal coupling.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3]

-

Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[4]

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-2 seconds.

-

Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Acquisition Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Anticipated ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165 |

| Aromatic (C-F) | ~160 (d, ¹JC-F ≈ 250 Hz) |

| Aromatic (C-COOH) | ~135 |

| Aromatic (C-O) | ~130 |

| Aromatic (C-H) | ~115 (d, ²JC-F ≈ 20 Hz) |

| Methylene (-O-CH₂-) | ~75 |

| Cyclopropyl Methine (-CH-) | ~12 |

| Cyclopropyl Methylene (-CH₂-) | ~4 |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and is expected at the far downfield end of the spectrum, around 165 ppm.

-

Aromatic Carbons: The aromatic carbons directly bonded to fluorine will show the largest downfield shift among the ring carbons due to the strong electronegativity of fluorine and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F) of approximately 250 Hz. The carbon attached to the carboxylic acid will be at a lower field than the carbon attached to the ether oxygen. The carbons bonded to hydrogen will be the most shielded of the aromatic carbons and will also exhibit coupling to fluorine, though with a smaller two-bond coupling constant (²JC-F).

-

Cyclopropylmethoxy Carbons: The methylene carbon adjacent to the ether oxygen will be deshielded to around 75 ppm. The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum, typically below 15 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.[3]

-

Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay are typically necessary due to the lower sensitivity and longer relaxation times of ¹³C nuclei.

-

Processing: Similar to ¹H NMR, the data requires Fourier transformation, phasing, and baseline correction.

¹³C NMR Acquisition Workflow

Caption: Workflow for ¹³C NMR analysis.

Predicted Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Anticipated IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-F Stretch | 1250 - 1050 | Strong |

| C-O Stretch (Ether & Acid) | 1300 - 1100 | Strong |

Interpretation of Key IR Bands

-

O-H Stretch: A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][6]

-

C=O Stretch: A strong, sharp absorption peak between 1710 and 1680 cm⁻¹ will be indicative of the carbonyl group in the carboxylic acid.[5]

-

C-F Stretch: The presence of strong absorption bands in the 1250-1050 cm⁻¹ region will be a key indicator of the C-F bonds.

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the ether and carboxylic acid functionalities are expected between 1300 and 1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[8]

-

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is acquired.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy (ATR) Workflow

Caption: Workflow for ATR-IR analysis.

Predicted Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield the molecular ion.[9]

Anticipated Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₀F₂O₃

-

Molecular Weight: 228.19 g/mol [10]

-

Predicted Ionization (Negative ESI): [M-H]⁻ at m/z 227.05

-

Predicted Ionization (Positive ESI): [M+H]⁺ at m/z 229.06 or [M+Na]⁺ at m/z 251.04

Plausible Fragmentation Pathways

In tandem MS (MS/MS) experiments, the molecular ion would be expected to fragment in predictable ways. Key fragmentations could include:

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment ion.

-

Loss of the cyclopropylmethyl group (55 Da): Cleavage of the ether bond could result in the loss of the C₄H₇ radical.

-

Decarboxylation followed by loss of the cyclopropyl group: This would lead to a difluorophenol-type fragment.

The fragmentation pattern of benzoic acid itself often shows a prominent peak for the loss of the hydroxyl radical, followed by the loss of carbon monoxide.[11] Similar pathways, modified by the substituents, could be expected here.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: An ESI mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.[12]

-

Data Acquisition: The sample solution is infused into the ESI source. The instrument parameters (e.g., capillary voltage, drying gas flow, and temperature) are optimized to achieve a stable signal for the ion of interest.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Mass Spectrometry Analysis Workflow

Caption: Workflow for ESI-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers engaged in the synthesis, purification, and analysis of this compound. The convergence of the predicted data from these orthogonal analytical techniques would provide a high degree of confidence in the structural confirmation of this molecule, paving the way for its further investigation in drug development and materials science.

References

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Thiessen, P. A., et al. (2012). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 1(1), 4-19.

- Smith, J. D., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 60(11), 1035-1042.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

NIR-Predictor. (n.d.). NIR Calibration Model. Retrieved from [Link]

-

West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ACS Omega. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. Retrieved from [Link]

-

Analytical Chemistry. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

- KISHIDA CHEMICAL CO., LTD. (2023). 4-(Cyclopropylmethoxy)

-

Journal of the American Society for Mass Spectrometry. (2004). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Spectragryph. (n.d.). Optical spectroscopy software. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

CEITEC. (n.d.). Practical NMR Spectroscopy of Biomolecules. Retrieved from [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Peak Spectroscopy Software. (n.d.). Tools for Optical Spectroscopy. Retrieved from [Link]

-

StellarNet. (n.d.). Spectroscopy Software. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Digital Surf. (n.d.). MountainsSpectral® for Spectroscopy. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

The Chinese University of Hong Kong. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

-

MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mt.com [mt.com]

- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS: 1343436-42-9 | CymitQuimica [cymitquimica.com]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Assessment of Aqueous and Organic Solubility for Novel Carboxylic Acid Derivatives: The Case of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid

An In-depth Technical Guide

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can terminate the development of an otherwise promising compound due to challenges in formulation, bioavailability, and achieving therapeutic concentrations. This guide provides a comprehensive framework for characterizing the solubility profile of complex carboxylic acid derivatives, using "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" as a representative model. We will explore the theoretical underpinnings that govern its solubility, present detailed experimental protocols for both kinetic and thermodynamic assessments, and offer insights into interpreting the resulting data for strategic decision-making in drug development. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to the rigorous and efficient characterization of new molecular entities.

Theoretical Framework: Predicting Solubility Behavior

Understanding the molecular structure of this compound is fundamental to predicting its behavior in various solvents. The molecule's key features—a carboxylic acid group, a difluorinated aromatic ring, and a cyclopropylmethoxy substituent—create a complex interplay of hydrophilic and lipophilic characteristics.

-

The Carboxylic Acid Group (pKa-driven Solubility): As a carboxylic acid, the compound's aqueous solubility is expected to be highly pH-dependent. The acidic proton can dissociate, forming a carboxylate anion. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the neutral, protonated form will dominate, which is typically less soluble in aqueous media. Conversely, at a pH above the pKa, the ionized, more polar carboxylate form will be prevalent, leading to a significant increase in aqueous solubility. The pKa of benzoic acid is approximately 4.2; the electron-withdrawing effects of the two fluorine atoms on the ring would likely decrease the pKa of this derivative, making it a stronger acid.

-

The Difluorophenyl Ring and Cyclopropylmethoxy Group (Lipophilicity): The aromatic ring, particularly with the addition of two fluorine atoms and the cyclopropylmethoxy group, contributes significantly to the molecule's lipophilicity (fat-solubility). Fluorine is highly electronegative but its small size means it can increase lipophilicity, a phenomenon often exploited in medicinal chemistry to enhance membrane permeability. The cyclopropylmethoxy group further adds to the nonpolar character. This high lipophilicity suggests that the compound will likely exhibit better solubility in organic solvents compared to neutral aqueous solutions. The balance between the polar carboxylic acid group and the lipophilic bulk of the molecule will ultimately determine its overall solubility profile.

A logical workflow for solubility assessment is crucial for generating reliable and reproducible data.

Caption: High-level workflow for solubility characterization.

Experimental Protocols for Solubility Determination

To ensure data is robust and relevant, a tiered approach is recommended, starting with high-throughput kinetic solubility for early-stage screening, followed by the more resource-intensive but definitive thermodynamic solubility measurement for lead candidates.

Protocol: Kinetic Solubility Assessment via Nephelometry

Objective: To rapidly estimate the solubility of a compound from a DMSO stock solution, mimicking conditions in early biological screens. This method measures the point at which the compound precipitates when diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

-

Assay Plate Preparation: To a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.

-

Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the wells containing the buffer. This creates a final concentration of 100 µM with 1% DMSO. Perform serial dilutions to test a range of concentrations.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate under kinetic conditions.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

Objective: To determine the true equilibrium solubility of the solid compound in a specific solvent. This is the "gold standard" method and is crucial for formulation and preclinical development.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg, ensuring some solid remains undissolved at the end) to a small glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, or organic solvents like ethanol).

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours. This extended period is critical to ensure the system reaches equilibrium between the dissolved and solid states.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To get a clear supernatant for analysis, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Data Presentation and Interpretation

Organizing solubility data into clear tables is essential for comparison and decision-making.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

| Solvent System | pH | Solubility (µg/mL) | Solubility (µM) | Classification |

| Deionized Water | ~4-5 (est.) | |||

| 0.1 N HCl (Simulated Gastric Fluid) | 1.2 | |||

| Phosphate-Buffered Saline (PBS) | 7.4 | |||

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | |||

| Ethanol | N/A | |||

| Acetonitrile | N/A | |||

| DMSO | N/A |

Interpretation:

-

Aqueous Solubility (pH 1.2 vs. 7.4): A significantly higher solubility at pH 7.4 compared to pH 1.2 would confirm the expected behavior of a carboxylic acid. Low solubility at pH 1.2 might suggest potential absorption issues in the stomach.

-

Biorelevant Media (FaSSIF): Solubility in FaSSIF, which contains bile salts and phospholipids, provides a more physiologically relevant prediction of behavior in the small intestine compared to simple buffers.

-

Organic Solvents: High solubility in solvents like Ethanol and DMSO is expected and provides options for formulation of preclinical toxicology studies and for analytical method development.

Conclusion

The solubility of this compound, like any novel drug candidate, is a critical attribute that must be thoroughly characterized. Its pH-dependent aqueous solubility, driven by the carboxylic acid moiety, and its likely high solubility in organic media, due to its lipophilic portions, define its physicochemical landscape. By employing a systematic approach that combines rapid kinetic screening with definitive thermodynamic measurements, researchers can build a comprehensive solubility profile. This data is indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately increasing the probability of advancing a successful therapeutic agent.

References

-

Avdeef, A. (2007). Solubility of Sparingly Soluble Ionizable Drugs. Wiley Interscience. [Link]

-

Bergström, C. A. S. (2016). In silico, in vitro and in vivo methods for prediction of intestinal drug absorption. In Oral Drug Absorption (pp. 1-36). Springer, New York, NY. [Link]

-

Glomme, A., & März, J. (2005). Comparison of a small scale and a standard shake-flask solubility method. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 1-7. [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]

-

U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. [Link]

"4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" stability and degradation profile

An In-Depth Technical Guide to the Stability and Degradation Profile of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation profile of this compound. In the absence of direct stability studies for this specific molecule, this document synthesizes information on the known reactivity of its constituent functional groups—an aryl ether, a cyclopropyl moiety, a difluorinated aromatic ring, and a carboxylic acid—to forecast its behavior under various stress conditions. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for designing and executing forced degradation studies, identifying potential degradation products, and developing stability-indicating analytical methods. The methodologies and theoretical degradation pathways presented herein are grounded in established chemical principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction and Physicochemical Properties

This compound is a multifaceted organic molecule featuring a difluorinated benzoic acid core, substituted with a cyclopropylmethoxy group. The presence of fluorine atoms can significantly influence the electronic properties of the benzene ring and the acidity of the carboxylic acid group. The cyclopropylmethoxy moiety introduces a strained ring system and an ether linkage, both of which can be susceptible to specific degradation pathways. A thorough understanding of its stability is paramount for its development as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Expected to have limited aqueous solubility, but soluble in organic solvents | Inferred |

Predicted Stability and Degradation Profile

The stability of this compound is dictated by the lability of its functional groups under various environmental stressors. The following sections delineate the probable degradation pathways based on established chemical reactivity.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, the primary site of hydrolytic attack is the ether linkage.

-

Acid-Catalyzed Hydrolysis : In an acidic medium, the ether oxygen is likely to be protonated, making the adjacent carbon atoms more electrophilic.[2] The subsequent cleavage of the C-O bond can proceed via an Sₙ1 or Sₙ2 mechanism.[3] Given that the cyclopropylmethyl carbocation is relatively stable, an Sₙ1 pathway is plausible, leading to the formation of 3,5-difluoro-4-hydroxybenzoic acid and cyclopropylmethanol. Homolytic cleavage of the aryl ether bond under acidic conditions has also been reported.[4]

-

Base-Catalyzed Hydrolysis : Aryl ethers are generally resistant to base-catalyzed hydrolysis under normal conditions. Therefore, significant degradation under basic conditions is not anticipated for the ether linkage. The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally stable.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, such as peroxides, or by atmospheric oxygen.

-

Cyclopropyl Group Oxidation : The cyclopropyl group, while often incorporated to enhance metabolic stability, can be susceptible to oxidative degradation.[5] This can involve oxidation of the C-H bonds or even ring-opening reactions, potentially leading to a variety of degradation products.[6]

-

Benzoic Acid Oxidation : The benzene ring can undergo oxidative degradation, particularly in the presence of strong oxidizing agents and catalysts. This can lead to the formation of hydroxylated derivatives or even ring cleavage.[7]

Photolytic Degradation

Exposure to light, especially UV radiation, can induce photochemical reactions.

-

Aromatic System Photolysis : Aromatic carboxylic acids can be susceptible to photodecomposition. The energy from UV light can excite the π-electrons in the benzene ring, leading to the formation of reactive intermediates that can undergo various reactions, including decarboxylation or reaction with other molecules. The presence of the ether linkage and the cyclopropyl group may also influence the photochemical reactivity.

Thermal Degradation

Elevated temperatures can provide the necessary energy for molecules to overcome activation barriers and undergo degradation.

-

Decarboxylation : Benzoic acid and its derivatives are known to undergo thermal decomposition, with decarboxylation being a common pathway at high temperatures.[8][9][10] This would result in the formation of 1-(cyclopropylmethoxy)-2,4-difluorobenzene.

-

Ether Cleavage : At elevated temperatures, the ether linkage may also be susceptible to cleavage.

Proposed Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] The following protocols are proposed for a comprehensive forced degradation study of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[11]

Experimental Workflow for Forced Degradation

Caption: General workflow for the forced degradation study.

Detailed Experimental Protocols

Table 2: Proposed Protocols for Forced Degradation Studies

| Stress Condition | Protocol | Justification |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis. | To assess the lability of the ether linkage to acid-catalyzed cleavage.[2][3] |

| Base Hydrolysis | 1. Prepare a solution of the compound as in acid hydrolysis.2. Add an equal volume of 0.1 M NaOH.3. Heat the solution at 60°C for specified time points.4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. | To evaluate the stability of the molecule under basic conditions. |

| Oxidative Degradation | 1. Prepare a solution of the compound.2. Add an equal volume of 3% hydrogen peroxide.3. Store at room temperature, protected from light, for specified time points.4. At each time point, withdraw an aliquot and dilute for analysis.[13] | To investigate the susceptibility of the cyclopropyl group and the aromatic ring to oxidation.[5][7] |

| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 80°C.2. At specified time points, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis. | To determine the potential for thermally induced degradation, such as decarboxylation.[8][9] |

| Photolytic Degradation | 1. Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14][15]2. A control sample should be kept in the dark under the same conditions.3. At the end of the exposure, analyze the samples. | To assess the photostability of the molecule and identify any photodegradation products.[14] |

Analytical Methodologies for Stability Indication

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection would be the primary technique for quantifying the degradation of this compound.

Table 3: Suggested Starting HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized to achieve separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of degradation products.[16][17] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, the molecular weights of the degradation products can be determined. Tandem MS (MS/MS) can provide fragmentation patterns to aid in structure elucidation.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure elucidation of significant degradation products, isolation of the impurities followed by NMR spectroscopy is often necessary.

Predicted Degradation Pathways and Products

Based on the known reactivity of the functional groups, the following degradation pathways are proposed.

Caption: Proposed major degradation pathways.

Conclusion and Recommendations

This technical guide provides a predictive overview of the stability and degradation profile of this compound. The primary anticipated degradation pathways include acid-catalyzed hydrolysis of the ether linkage and thermal decarboxylation. The cyclopropyl group and the aromatic ring may also be susceptible to oxidative degradation.

It is strongly recommended that a comprehensive forced degradation study, as outlined in this guide, be conducted to empirically determine the stability of this molecule. The development and validation of a stability-indicating HPLC method are critical for accurately monitoring the purity of this compound during its lifecycle. The identification and characterization of any significant degradation products are essential for ensuring the safety and efficacy of any final drug product.

References

-

Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). NIH. Available at: [Link]

-

Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). ACS Publications. Available at: [Link]

-

Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed. Available at: [Link]

-

Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. (2025). ResearchGate. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Available at: [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. Available at: [Link]

-

Reactivity of electrophilic cyclopropanes. (n.d.). PMC - NIH. Available at: [Link]

-

Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Available at: [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

-

ANSI/API RP 571 Thermal Fatigue. (2020). YouTube. Available at: [Link]

-

Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide. (n.d.). RSC Publishing. Available at: [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ICH. Available at: [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH. Available at: [Link]

-

The thermal decomposition of benzoic acid. (2025). ResearchGate. Available at: [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Available at: [Link]

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. Available at: [Link]

-

LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. (2022). PubMed. Available at: [Link]

-

Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (n.d.). Akadémiai Kiadó. Available at: [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. Available at: [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025). European Medicines Agency (EMA). Available at: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018). FDA. Available at: [Link]

-

The chemistry and biology of cyclopropyl compounds. (2013). Bálint Gál Burns Group. Available at: [Link]

-

Reactivity. (2022). Encyclopedia MDPI. Available at: [Link]

-

3 Things to Look Out for When Stress Testing API. (2021). Perforce BlazeMeter. Available at: [Link]

-

Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. (n.d.). Environmental Science & Technology. Available at: [Link]

-

Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). ResearchGate. Available at: [Link]

-

Thermal Stress Testing: Validating PCB Reliability Under Extreme Conditions. (2025). ALLPCB. Available at: [Link]

-

Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (n.d.). Akadémiai Kiadó. Available at: [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (n.d.). European Medicines Agency. Available at: [Link]

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). ResearchGate. Available at: [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). PMC. Available at: [Link]

-

Thermal Stress Testing. (n.d.). Total Temp Technologies. Available at: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update - UK. Available at: [Link]

-

stability indicating by lc-ms method. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. Available at: [Link]

-

Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). LinkedIn. Available at: [Link]

-

Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2025). ResearchGate. Available at: [Link]

-

Catalytic Oxidation Reactions Using Hydrogen Peroxide. (n.d.). Cardiff University. Available at: [Link]

-

Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2025). ResearchGate. Available at: [Link]

Sources

- 1. goreplay.org [goreplay.org]